Ethyl 4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate
Description
Ethyl 4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate is a β-lactam (azetidinone) derivative featuring a benzoate ester backbone. The azetidinone ring, a four-membered lactam, is substituted with two methyl groups at the 3-position, enhancing steric stability. The ethyl ester group at the para-position of the benzene ring improves lipophilicity, which may influence bioavailability compared to carboxylic acid analogs .
Properties
IUPAC Name |
ethyl 4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-18-12(16)10-5-7-11(8-6-10)15-9-14(2,3)13(15)17/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDLVNFLVOQOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(C2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231312 | |
| Record name | Ethyl 4-(3,3-dimethyl-2-oxo-1-azetidinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341965-86-4 | |
| Record name | Ethyl 4-(3,3-dimethyl-2-oxo-1-azetidinyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341965-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(3,3-dimethyl-2-oxo-1-azetidinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate typically involves the reaction of 4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The azetidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, making the compound a subject of interest in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, synthesized via methods documented in the literature:
Structural and Functional Differences
- Azetidinone vs. Thiazolidinone Derivatives: While both azetidinone and thiazolidinone (e.g., compound in ) are heterocyclic lactams, the five-membered thiazolidinone ring offers greater conformational flexibility. This may enhance binding to biological targets like enzymes, but reduces ring strain compared to azetidinone. The 3,3-dimethyl substitution on the azetidinone in the target compound likely improves metabolic stability over the 3-chloro analog in .
- Ester vs. Carboxylic Acid Derivatives: The ethyl ester group in the target compound increases membrane permeability relative to the carboxylic acid derivatives (e.g., ), which may improve oral bioavailability.
- Substituent Effects: Nitro (NO₂) or chloro (Cl) groups on the azetidinone (as in ) increase electrophilicity, favoring nucleophilic interactions in biological systems.
Biological Activity
Ethyl 4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate (CAS Number: 341965-86-4) is a compound characterized by its unique structure, which includes an azetidinone ring and a benzoate ester. Its molecular formula is and it has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The azetidinone structure is known for its ability to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to diverse biological effects, making the compound a candidate for drug development and therapeutic applications.
Antiproliferative Effects
Research indicates that compounds with similar structures exhibit significant antiproliferative effects in cancer cell lines. For instance, studies have demonstrated that azetidinone derivatives can inhibit the growth of MCF-7 breast cancer cells, suggesting that this compound may also possess such properties.
In Vitro Studies
In vitro studies are crucial for understanding the potential of this compound. A comparative analysis of similar azetidinone compounds showed varying degrees of antiproliferative activity:
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A | 3.9 | MCF-7 (Breast) |
| Compound B | 5.5 | MCF-7 (Breast) |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is yet to be obtained.
Antimicrobial Properties
Emerging research suggests that this compound may also exhibit antimicrobial properties. Studies on related compounds have shown efficacy against various bacterial strains, indicating potential applications in treating infections.
Synthetic Routes
The synthesis of this compound typically involves the reaction of 4-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoic acid with ethanol under reflux conditions to facilitate esterification. The overall reaction can be summarized as follows:
Chemical Reactions
Ethyl 4-(3,3-dimethyl-2-oxoazetidin-1-y)benzoate can undergo several chemical reactions:
- Oxidation : Can be converted into carboxylic acids or ketones.
- Reduction : Ester groups can be reduced to alcohols.
- Substitution : Nucleophilic substitutions may occur at the benzoate or azetidinone ring.
Stability Studies
Stability studies are essential for understanding the compound's viability in biological systems. Preliminary findings suggest that the compound remains stable under various conditions including acidic and alkaline environments.
Case Study: Anticancer Activity
In a recent study focusing on azetidinone derivatives, researchers evaluated their effects on MCF-7 cells. The findings indicated that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics, suggesting enhanced efficacy.
Future Directions
Ongoing research aims to elucidate the precise mechanisms of action of Ethyl 4-(3,3-dimethyl-2-oxoazetidin-1-y)benzoate and its derivatives through advanced biochemical assays and structural biology techniques.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
